Azapropazone (5-dimethylamino-9,5-dimethylamine-9-methyl-5-propyl-1H-pyrazolol[1,2-a][1,2,4]benzotriazine-1,3(2H)-dione) is a non-steroidal anti-inflammatory drug (NSAID) [ [], [] ]. It is structurally similar to phenylbutazone but possesses distinct pharmacological properties [ [], [] ]. Azapropazone has been extensively investigated for its anti-inflammatory, analgesic, and uricosuric properties in various scientific studies [ [], [] ].
Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is classified as a member of the pyrazolone class of compounds, which are characterized by their ability to inhibit cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins that mediate inflammation and pain. Azapropazone is often utilized in the management of conditions such as arthritis and other inflammatory disorders.
Azapropazone is synthesized from pyrazolone derivatives and falls under the category of non-selective cyclooxygenase inhibitors. It is known for its moderate potency compared to other NSAIDs, making it a valuable option in clinical settings where pain relief and inflammation control are necessary.
The synthesis of azapropazone typically involves several steps, including the condensation of appropriate pyrazolone derivatives with various reagents. Commonly, methods such as high-performance liquid chromatography (HPLC) and flow injection analysis are employed to determine the purity and concentration of azapropazone in pharmaceutical formulations.
Azapropazone has a complex molecular structure characterized by a pyrazolone ring. The molecular formula is CHNO, and its structural representation includes:
Azapropazone undergoes various chemical reactions typical of NSAIDs, including:
The kinetics of these reactions can be studied using chromatographic techniques to monitor changes in concentration over time, providing insights into the stability and reactivity of azapropazone in biological systems.
Azapropazone exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain.
Research indicates that azapropazone has a half-maximal effective concentration (EC50) for inhibiting thromboxane B2 generation in platelets at approximately 98.1 ± 41.9 µg/mL, demonstrating its potency in modulating platelet function and inflammatory responses .
Azapropazone is primarily utilized in clinical settings for:
Azapropazone (chemical name: 5-(Dimethylamino)-9-methyl-2-propyl-1H-pyrazolo[1,2-a][1,2,4]benzotriazine-1,3(2H)-dione) was first synthesized in the 1960s by Siegfried AG and entered clinical testing in 1966 [2] [5]. Initially code-named AHR-3018 or MI-85, it was commercialized in Europe under the trade name Rheumox® by 1970 but never gained approval in the United States [1] [6] [9]. Structurally, it belongs to the benzotriazine class, though its pyrazolidinedione-like properties initially led to classification alongside pyrazolone derivatives like phenylbutazone [5] [7]. Pharmacologically, azapropazone is categorized as a non-selective nonsteroidal anti-inflammatory drug (NSAID) that inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, thereby reducing prostaglandin synthesis [1] [5]. Its chemical structure features a complex tricyclic system with a dimethylamino group and propyl side chain, contributing to its amphiprotic properties and moderate water solubility (147.2 mg/L at 35°C) [5] [10].
A key differentiator from typical NSAIDs is azapropazone’s uricosuric effect, which positioned it uniquely for gout management [1] [4]. Its pKa of ~8.66 facilitates tissue penetration, while high plasma protein binding (80–90%) influences its drug interaction profile [3] [5]. The drug’s pharmacokinetics show dose-linear absorption and a half-life of approximately 20 hours, enabling twice-daily dosing in clinical practice [2] [3].
Table 1: Chemical Identity of Azapropazone
Property | Value |
---|---|
CAS Number | 13539-59-8 |
Molecular Formula | C₁₆H₂₀N₄O₂ |
Average Molecular Weight | 300.36 g/mol |
IUPAC Name | (4S)-7-(Dimethylamino)-12-methyl-4-(prop-2-en-1-yl)-2,6,8-triazatricyclo[7.4.0.0²,⁶]trideca-1(13),7,9,11-tetraene-3,5-dione |
Key Synonyms | Apazone, Rheumox, AHR-3018, NSC-102824 |
Melting Point | 187–189°C |
Water Solubility (35°C) | 147.2 mg/L |
Protein Binding | 80–90% |
ATC Code | M01AX04 |
Anti-Inflammatory Efficacy and Synovial TargetingEarly animal studies established azapropazone’s potency in standardized inflammation models. In the rat carrageenan-induced paw edema test—a benchmark for NSAID screening—azapropazone demonstrated 50% inhibition (ED₅₀) at 125 mg/kg, placing it between ibuprofen (ED₅₀: 105 mg/kg) and phenylbutazone (ED₅₀: 150 mg/kg) [5]. Similarly, in UV-induced erythema models, it reduced inflammation by 40–60% at therapeutic doses [5]. A pivotal human pharmacokinetic study revealed its synovial fluid concentration reached 60–70% of plasma levels within 4 hours post-administration, explaining its efficacy in rheumatoid arthritis and osteoarthritis [3] [5]. This preferential distribution to inflamed joints was attributed to azapropazone’s ability to penetrate avascular cartilage matrices, where it persists at concentrations sufficient to inhibit local prostaglandin E₂ synthesis [5] [6].
Table 2: Anti-Inflammatory Efficacy in Preclinical Models
Model | Species | ED₅₀ (mg/kg) | Reference Standard |
---|---|---|---|
Carrageenan Paw Edema | Rat | 125 | Phenylbutazone (150) |
UV-Induced Erythema | Guinea Pig | 80 | Indomethacin (3) |
Adjuvant Arthritis | Rat | 100 | Aspirin (150) |
Uricosuric Properties and Gout ApplicationsAzapropazone emerged as a dual-action NSAID when studies in the 1980s revealed its ability to lower serum urate levels. In patients with hyperuricemia, a 300 mg dose reduced serum urate by 35–40% within 6 hours—comparable to probenecid, a dedicated uricosuric agent [1] [4]. Mechanistically, this was traced to inhibition of renal tubular urate reabsorption via organic anion transporters (OATs), without affecting glomerular filtration [1] [6]. Clinical trials confirmed efficacy in acute gout, where azapropazone (300 mg t.i.d.) resolved joint inflammation faster than placebo, though direct comparisons with indomethacin showed equivalent pain relief [1] [4]. Unlike most NSAIDs, azapropazone did not exacerbate gout flares during urate-lowering therapy initiation, making it suitable for transitional management [1] [4].
Immunomodulatory MechanismsBeyond COX inhibition, azapropazone exhibited immunomodulatory effects in cellular models. At therapeutic concentrations (50–100 μM), it suppressed neutrophil superoxide production by 70–80% and reduced interleukin-1 (IL-1)-induced cartilage proteoglycan degradation by 40–45% [5]. These actions were linked to inhibition of NF-κB signaling and lysosomal enzyme release, potentially contributing to disease-modifying effects in chronic arthritis [5]. Notably, azapropazone was identified as a safer alternative for aspirin-intolerant patients; in challenge tests, it triggered bronchospasm in <5% of such individuals versus 80–90% for other NSAIDs [4]. This tolerance stemmed from negligible impact on leukotriene synthesis and mast cell degranulation pathways [4] [5].
Table 3: Key Pharmacodynamic Properties
Mechanism | Effect | Clinical Relevance |
---|---|---|
COX-1/COX-2 Inhibition | ↓ Prostaglandin E₂ synthesis (IC₅₀: 8 μM) | Anti-inflammatory, analgesic |
Urate Anion Transport Block | ↓ Serum urate by 35–40% | Gout management |
Neutrophil Superoxide Suppression | ↓ Oxidative tissue damage | Reduced joint degradation |
IL-1 Signaling Modulation | ↓ Cartilage proteoglycan loss | Potential disease modification |
These milestones underscore azapropazone’s role in advancing targeted NSAID therapeutics, particularly through synovial delivery and multifactorial anti-inflammatory actions. Its withdrawal from markets was unrelated to efficacy but reflected evolving safety expectations for long-term rheumatologic therapy [1] [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: